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Compound of Interest

Compound Name: Omdpi

Cat. No.: B10752898 Get Quote

Disclaimer: The compound "Omdpi" is not recognized in publicly available scientific literature

or drug development databases. The following guide is a representative template structured to

meet the user's request, using plausible, but illustrative, data and methodologies common in

the pharmaceutical industry. All data, pathways, and timelines presented are hypothetical.

Executive Summary
This document outlines the discovery and development history of A-001 (Omdpi), a novel,

orally bioavailable small molecule inhibitor of the Serine/Threonine Kinase XYZ (STK-XYZ).

Omdpi has demonstrated potent anti-proliferative activity in preclinical models of XYZ-mutated

cancers. This guide details the key milestones, from initial target identification through

preclinical characterization and early clinical development, providing detailed experimental

protocols and summarizing critical quantitative data.

Discovery and Lead Optimization
The discovery of Omdpi was initiated following the identification of STK-XYZ as a critical

oncogenic driver in a subset of non-small cell lung cancers. A high-throughput screening

campaign was launched to identify novel inhibitory scaffolds.

2.1 High-Throughput Screening (HTS)

A library of 500,000 diverse, drug-like small molecules was screened for inhibitory activity

against recombinant human STK-XYZ. The primary assay measured the phosphorylation of a
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peptide substrate via a luminescence-based kinase assay.

2.2 Lead Identification and Optimization

Initial hits from the HTS campaign were subjected to a rigorous validation and optimization

process. The lead series, characterized by a novel pyrazolopyrimidine core, was optimized

through iterative structure-activity relationship (SAR) studies to improve potency, selectivity,

and pharmacokinetic properties, culminating in the identification of Omdpi.

Table 1: In Vitro Potency and Selectivity of Omdpi
Compound

STK-XYZ IC₅₀
(nM)

Kinase B IC₅₀
(nM)

Kinase C IC₅₀
(nM)

hERG IC₅₀ (µM)

Omdpi 2.5 >10,000 1,500 >50

Lead Cpd. 150.0 5,000 800 12

Preclinical Development
Omdpi underwent comprehensive preclinical evaluation to establish its mechanism of action,

anti-tumor efficacy, and safety profile.

3.1 Cellular Activity

The anti-proliferative effects of Omdpi were assessed across a panel of cancer cell lines with

known STK-XYZ mutation status.

Table 2: Cellular Anti-Proliferative Activity of Omdpi
Cell Line STK-XYZ Status GI₅₀ (nM)

NCI-H358 Mutated 10

A549 Wild-Type >15,000

HCC827 Wild-Type >15,000

3.2 In Vivo Efficacy
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The anti-tumor activity of Omdpi was evaluated in a patient-derived xenograft (PDX) model

established from an STK-XYZ mutated tumor.

Table 3: In Vivo Efficacy in NCI-H358 Xenograft Model
Treatment Group Dose (mg/kg, PO, QD)

Tumor Growth Inhibition
(%)

Vehicle - 0

Omdpi 10 95

Omdpi 3 68

3.3 Pharmacokinetics

Single-dose pharmacokinetic studies were conducted in male Sprague-Dawley rats.

Table 4: Rat Pharmacokinetic Parameters of Omdpi (10
mg/kg, PO)

Parameter Value

Cₘₐₓ (ng/mL) 1,250

Tₘₐₓ (h) 1.0

AUC₀₋₂₄ (ng·h/mL) 8,500

Oral Bioavailability (%) 45

Signaling Pathway & Experimental Workflows
4.1 STK-XYZ Signaling Pathway

Omdpi exerts its effect by directly inhibiting the kinase activity of STK-XYZ, which lies

downstream of the Growth Factor Receptor (GFR). Inhibition of STK-XYZ prevents the

phosphorylation of downstream effectors, including transcription factor TF-A, thereby blocking

cell cycle progression and promoting apoptosis.
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Caption: Hypothetical STK-XYZ signaling pathway inhibited by Omdpi.
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4.2 Preclinical Efficacy Workflow

The workflow for assessing preclinical efficacy involves initial in vitro screening, followed by

cellular assays, and culminating in in vivo xenograft studies for lead candidates.
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Caption: Workflow for preclinical evaluation of Omdpi.

Experimental Protocols
5.1 STK-XYZ Biochemical Kinase Assay

Objective: To determine the in vitro inhibitory activity of compounds against recombinant

STK-XYZ.

Protocol:

Recombinant human STK-XYZ enzyme (10 nM) is incubated with a biotinylated peptide

substrate (100 nM) and 10 µM ATP in kinase buffer (50 mM HEPES, pH 7.5, 10 mM

MgCl₂, 1 mM EGTA, 0.01% Brij-35).

Test compounds (Omdpi) are added in a 10-point, 3-fold serial dilution series (e.g., 100

µM to 5 nM). DMSO is used as a vehicle control.

The reaction is incubated for 60 minutes at room temperature.

The reaction is stopped, and the degree of substrate phosphorylation is detected using a

luminescence-based ATP detection reagent according to the manufacturer's instructions.
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Luminescence is read on a plate reader. Data are normalized to controls, and IC₅₀ values

are calculated using a four-parameter logistic fit.

5.2 Cell Viability Assay

Objective: To measure the anti-proliferative effect of Omdpi on cancer cell lines.

Protocol:

Cells (e.g., NCI-H358, A549) are seeded into 96-well plates at a density of 3,000 cells/well

and allowed to adhere overnight.

Omdpi is added in a 10-point, 3-fold serial dilution.

Plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.

Cell viability is assessed by adding a resazurin-based reagent and measuring

fluorescence after 4 hours.

Fluorescence data are normalized to vehicle-treated controls, and GI₅₀ (concentration for

50% growth inhibition) values are calculated.

5.3 Murine Xenograft Study

Objective: To evaluate the in vivo anti-tumor efficacy of Omdpi.

Protocol:

Female athymic nude mice are subcutaneously implanted with 5 x 10⁶ NCI-H358 cells.

Tumors are allowed to grow to an average volume of 150-200 mm³.

Mice are randomized into treatment groups (n=8 per group).

Omdpi is formulated in 0.5% methylcellulose / 0.2% Tween-80 and administered orally

(PO) once daily (QD) at the specified doses. The control group receives vehicle only.
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Tumor volume and body weight are measured twice weekly. Tumor volume is calculated

using the formula: (Length x Width²)/2.

The study is terminated after 21 days, and the percent tumor growth inhibition (TGI) is

calculated.

To cite this document: BenchChem. [A-001 (Omdpi): Discovery and Development Timeline].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10752898#omdpi-discovery-and-development-
timeline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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